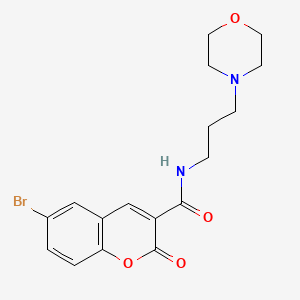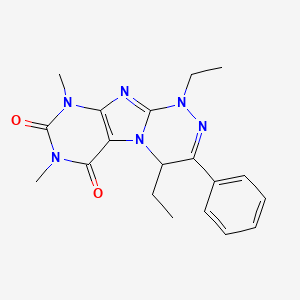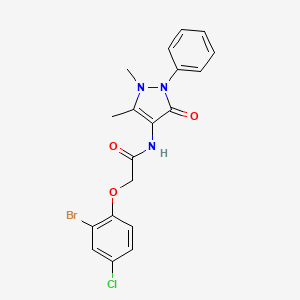
6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 2H-chromene, undergoes bromination to introduce the bromine atom at the 6-position.
Amidation: The brominated chromene is then reacted with 3-(morpholin-4-yl)propylamine to form the desired carboxamide derivative.
Oxidation: The final step involves the oxidation of the chromene ring to introduce the oxo group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective.
化学反応の分析
Types of Reactions
6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The oxo group at the 2-position can participate in redox reactions.
Amidation and Esterification: The carboxamide group can undergo further modifications to form esters or other amides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
6-bromo-2-morpholin-4-ylpyridin-3-amine: Shares the bromine and morpholine functional groups but differs in the core structure.
7-bromo-3-hydroxy-N-[3-(morpholin-4-yl)propyl]naphthalene-2-carboxamide: Similar functional groups but with a naphthalene core instead of a chromene core.
Uniqueness
6-bromo-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and the chromene core structure
特性
分子式 |
C17H19BrN2O4 |
|---|---|
分子量 |
395.2 g/mol |
IUPAC名 |
6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O4/c18-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-4-1-5-20-6-8-23-9-7-20/h2-3,10-11H,1,4-9H2,(H,19,21) |
InChIキー |
XZNDRYGDLQMIBM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15006018.png)
![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)
![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)


![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)
![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)

![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006101.png)
![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)

